molecular formula C16H19N3O2S B5689760 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B5689760
M. Wt: 317.4 g/mol
InChI Key: UZFOWPSJIPWOAP-UHFFFAOYSA-N
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Description

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic small molecule investigated primarily for its role as a potent and selective kinase inhibitor. Research indicates its activity against Focal Adhesion Kinase (FAK), a key signaling protein implicated in cellular processes such as proliferation, migration, and survival. Hyperlink The inhibition of FAK by this compound makes it a valuable pharmacological tool for studying cancer biology and metastasis, as FAK signaling is often dysregulated in tumors. Hyperlink Its mechanism involves binding to the ATP-binding pocket of the kinase, thereby disrupting its enzymatic activity and downstream signaling pathways. Beyond oncology research, this acetamide derivative serves as a critical chemical probe for deciphering the complex roles of tyrosine kinases in other disease contexts, including fibrosis and inflammation. Researchers utilize this compound in in vitro cell-based assays and in vivo models to elucidate signaling mechanisms and validate potential therapeutic targets. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-4-21-14-7-5-13(6-8-14)19-15(20)10-22-16-17-11(2)9-12(3)18-16/h5-9H,4,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFOWPSJIPWOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: The reaction begins with the nucleophilic substitution of 4,6-dimethylpyrimidine-2-thiol with an appropriate halogenated acetamide derivative. This step is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond.

    Acylation Reaction: The resulting intermediate is then subjected to an acylation reaction with 4-ethoxyphenylacetyl chloride in the presence of a base like triethylamine. This step leads to the formation of the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

SIRT2 Inhibition

Recent studies have identified derivatives of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide as potent and selective inhibitors of human sirtuin 2 (SIRT2). SIRT2 is involved in critical biological processes, including cell cycle regulation and autophagy. Dysregulation of SIRT2 has been linked to various diseases, particularly cancer. The development of selective SIRT2 inhibitors could provide new therapeutic strategies for treating such conditions. Structure-activity relationship (SAR) analyses have indicated that certain derivatives exhibit significant inhibitory potency, with IC50 values demonstrating their effectiveness in targeting SIRT2 .

Antitumor and Antimicrobial Properties

Compounds related to this class have also shown promise as anti-tumor and antimicrobial agents. For instance, 5H-chromeno[2,3-d]pyrimidine derivatives, which include the target compound, have been synthesized and evaluated for their biological activities. The synthesis method employed not only yielded high amounts of the target compound but also demonstrated its potential in inhibiting tumor growth and microbial proliferation .

Penetration Enhancer for Agrochemicals

The compound has been explored as a penetration enhancer in the field of agricultural science. It has been shown to improve the efficacy of herbicides and other agrochemical agents by facilitating better absorption through plant tissues. This characteristic is particularly valuable in enhancing the performance of active ingredients in crop protection products .

Case Study 1: SIRT2 Inhibitors

A study conducted on various derivatives of this compound found that modifications to the core structure significantly impacted the inhibitory activity against SIRT2. Among the tested compounds, one derivative exhibited an IC50 value significantly lower than others, underscoring its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against several bacterial strains. The results indicated that certain modifications enhanced antibacterial activity compared to standard antibiotics, suggesting that these derivatives could serve as alternatives or adjuncts to existing treatments .

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine-thioacetamides allows for targeted comparisons based on substituents, biological targets, and efficacy. Below is a detailed analysis:

Structural Analogues and Substituent Effects
Compound Name Key Substituents Biological Activity Potency/Data Source
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide 4-ethoxy phenyl SIRT2 inhibition (oncology) Increases α-tubulin acetylation (dose-dependent)
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) 4-bromo phenyl, triazinoindole Hit compound for protein targets Purity: 95%
SirReal2 (2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide) Naphthyl-thiazole SIRT2 inhibition IC₅₀ = 0.15 μM (superior potency)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-chloro phenyl, diaminopyrimidine Structural/antimicrobial Crystallized; no activity data
Compound 6f (N-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide) Methoxybenzylidene-thiazolidinone Anticancer/antimicrobial Yield: 54%; melting point: 218–219°C

Key Observations :

  • Substituent Impact : The 4-ethoxyphenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to halogenated analogs (e.g., 4-bromo or 4-chloro derivatives), which may exhibit higher reactivity but lower selectivity .
  • Activity vs. Structure : SirReal2’s naphthyl-thiazole moiety confers superior SIRT2 inhibition (IC₅₀ = 0.15 μM) compared to the target compound’s ethoxyphenyl group, emphasizing the role of aromatic bulk in SIRT2 binding .

Biological Activity

The compound 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a derivative of pyrimidine that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, synthesizing findings from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine with thioacetic acid and an ethoxyphenyl acetamide derivative. The general procedure includes:

  • Preparation of the Pyrimidine Derivative :
    • A mixture of 4,6-dimethylpyrimidine and thioacetic acid is heated in a solvent like dimethylformamide (DMF).
    • The reaction is allowed to proceed under reflux conditions to ensure complete conversion.
  • Formation of the Acetamide :
    • The resultant thio-pyrimidine is then reacted with an ethoxyphenyl acetamide.
    • The mixture is stirred at elevated temperatures until the desired product precipitates.
  • Purification :
    • The crude product is purified using recrystallization techniques, typically from a solvent mixture such as acetone and DMF.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.

A study evaluating a series of pyrimidine-thio derivatives indicated that these compounds could effectively inhibit tumor cell proliferation through mechanisms involving caspase activation and DNA synthesis inhibition .

Anticonvulsant Activity

Another area of research focuses on the anticonvulsant properties of pyrimidine derivatives. The compound was evaluated using the pentylenetetrazole model for seizures. Results indicated that it exhibited significant anticonvulsant activity, likely through modulation of GABA receptor pathways .

Study 1: Anticancer Evaluation

In a systematic evaluation, a series of pyrimidine derivatives were synthesized and tested for their ability to induce apoptosis in cancer cells. Compounds with similar structures to this compound showed IC50 values in the low micromolar range against A549 cells, suggesting potent anticancer activity .

Study 2: Anticonvulsant Activity

A pharmacological evaluation demonstrated that derivatives containing the pyrimidine-thio moiety significantly reduced seizure frequency in animal models. The mechanism was attributed to enhanced GABAergic activity, which is crucial for seizure control .

Data Table: Summary of Biological Activities

Activity Cell Line/Model IC50 (µM) Mechanism
AnticancerA549<10Induction of apoptosis via caspase activation
AnticonvulsantPentylenetetrazole modelN/AModulation of GABA receptor activity

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6d_6) confirm substituent integration, e.g., acetamide NH at δ 10.08 ppm and pyrimidine protons at δ 5.98 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., C16_{16}H20_{20}N4_4O2_2S: expected 332.13 g/mol) .
  • X-ray Crystallography : Monoclinic crystal system (space group P21/cP2_1/c) with unit cell parameters a=5.1924a = 5.1924 Å, b=15.423b = 15.423 Å, c=18.121c = 18.121 Å confirms stereochemistry .

How does the compound’s crystal structure inform its biological interactions?

Advanced Research Question
The thioether linkage and pyrimidine ring planarity (torsion angle −177.95° for C-S-C-C) facilitate π-π stacking with biological targets like SIRT2 . Hydrogen bonding between the acetamide NH and pyrimidine N1 (2.89 Å) enhances stability in enzyme-binding pockets . Comparative studies of analogs show that methyl groups at C4/C6 minimize steric hindrance, improving target affinity .

What strategies resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies in IC50_{50} values (e.g., SIRT2 inhibition vs. cytotoxicity) may arise from:

  • Assay Variability : Use standardized enzymatic assays (e.g., fluorometric deacetylation) and cell lines (e.g., MCF-7 for breast cancer) .
  • Structural Analog Analysis : Compare substituent effects; e.g., 4-ethoxyphenyl enhances solubility over 4-chlorophenyl, altering bioavailability .
  • Data Normalization : Report activities relative to positive controls (e.g., AGK2 for SIRT2) to mitigate inter-lab variability .

What in vitro models evaluate its mechanism as a SIRT2 inhibitor?

Advanced Research Question

  • Enzymatic Assays : Measure α-tubulin acetylation in MDA-MB-231 cells via Western blot, with dose-dependent inhibition (e.g., 10–50 μM) .
  • Molecular Docking : Simulate binding to SIRT2’s hydrophobic cleft (PDB ID 3ZGO) using AutoDock Vina; pyrimidine-thioether moiety anchors at NAD+^+-binding site .
  • Selectivity Profiling : Test against SIRT1/3 to confirm specificity, as seen in analogs with >50-fold selectivity .

How can computational methods guide structural optimization?

Advanced Research Question

  • QSAR Models : Correlate substituent electronegativity (e.g., 4-ethoxy vs. 4-methyl) with IC50_{50} using multiple linear regression (R2>0.85R^2 > 0.85) .
  • MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) of derivatives with elongated alkyl chains on the acetamide group .
  • ADMET Prediction : Use SwissADME to optimize logP (2.5–3.5) and reduce hepatotoxicity (e.g., replace ethoxy with methoxy) .

What are the key physicochemical properties influencing experimental design?

Basic Research Question

PropertyValueMethodReference
Molecular Weight332.43 g/molHRMS
Solubility0.8 mg/mL in DMSOShake-flask (25°C)
Melting Point224–226°CDifferential Scanning Calorimetry
logP3.1HPLC (C18 column)

How to reconcile differences in optimal reaction conditions across studies?

Advanced Research Question

  • Solvent Effects : Ethanol favors nucleophilic substitution (SN2), while dichloromethane accelerates kinetics but risks byproduct formation .
  • DOE Approaches : Use Taguchi methods to optimize temperature (70–90°C) and catalyst (e.g., K2_2CO3_3 vs. Et3_3N), maximizing yield to >80% .
  • Byproduct Analysis : LC-MS identifies disulfide dimers (m/z 665.2) in oxygen-rich environments, necessitating inert atmospheres .

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